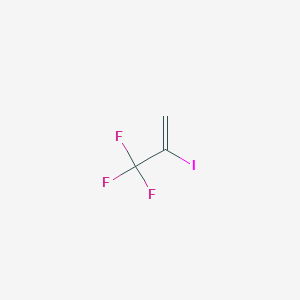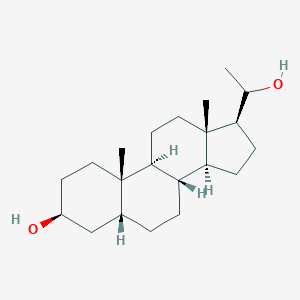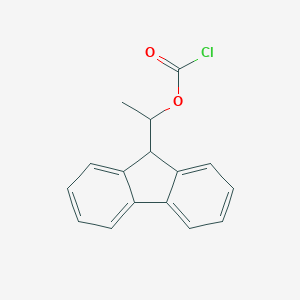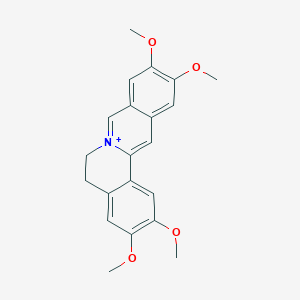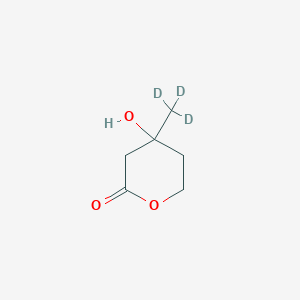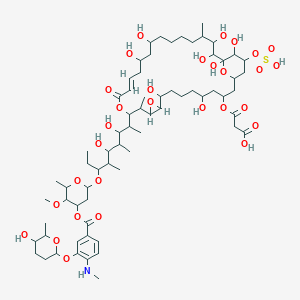![molecular formula C30H32ClN3O.ClH.H2O B026798 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride CAS No. 110406-46-7](/img/structure/B26798.png)
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is not fully understood. However, it has been suggested that the compound may act as a selective serotonin reuptake inhibitor (SSRI) and/or a serotonin-norepinephrine reuptake inhibitor (SNRI).
生化学的および生理学的効果
Studies have shown that the compound has a significant effect on the levels of serotonin and norepinephrine in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride in lab experiments is its potential as a therapeutic agent for the treatment of neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride. One potential direction is to further investigate its mechanism of action and optimize its therapeutic potential for the treatment of neurological disorders. Another direction is to explore its potential as a tool for studying the role of serotonin and norepinephrine in the brain. Additionally, further studies could investigate its potential as a therapeutic agent for other disorders such as chronic pain and addiction.
In conclusion, 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is a promising compound with potential applications in various fields, particularly in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride involves the reaction of 4-(4-chlorobenzyl)phthalazin-1-one with 1-(3-phenylpropyl)azepane in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
科学的研究の応用
The compound has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
特性
CAS番号 |
110406-46-7 |
|---|---|
製品名 |
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
分子式 |
C30H32ClN3O.ClH.H2O |
分子量 |
522.5 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H32ClN3O.ClH/c31-25-16-14-24(15-17-25)22-29-27-12-4-5-13-28(27)30(35)34(32-29)26-11-7-20-33(21-18-26)19-6-10-23-8-2-1-3-9-23;/h1-5,8-9,12-17,26H,6-7,10-11,18-22H2;1H |
InChIキー |
MMEXHXQMSBROSR-UHFFFAOYSA-N |
SMILES |
C1CC(CCN(C1)CCCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
正規SMILES |
C1CC(CCN(C1)CCCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
同義語 |
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phen ylpropyl)-1H-azepin-4-yl)-, hydrochloride, hydrate (1:1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
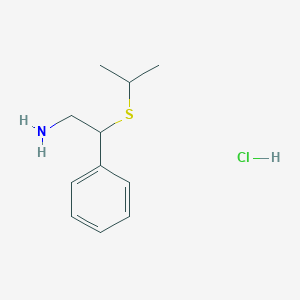
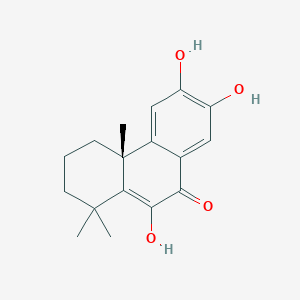
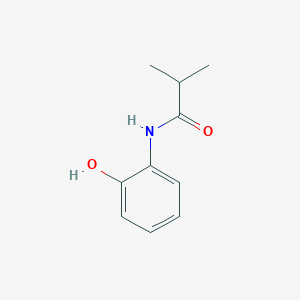
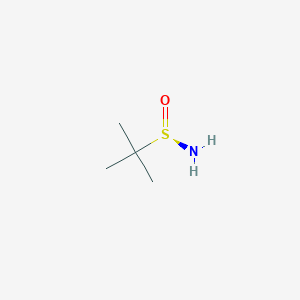
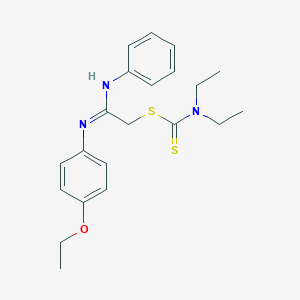
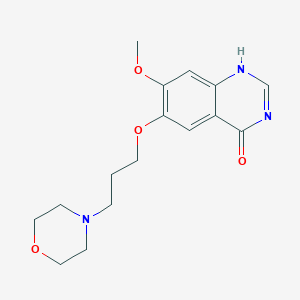
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
